N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine
Description
N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and an imidazole moiety at position 4.
Properties
IUPAC Name |
4-N-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-10-17-13(19-12-4-2-11(15)3-5-12)8-14(18-10)20-7-6-16-9-20/h2-9H,15H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVPSKRRQKMIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling with a benzene diamine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro groups on the benzene ring can be reduced to amines.
Substitution: The hydrogen atoms on the imidazole and pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the nitro groups on the benzene ring can produce benzene diamines .
Scientific Research Applications
N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target proteins. This compound may also interfere with cellular pathways by inhibiting key enzymes or blocking receptor-ligand interactions .
Comparison with Similar Compounds
Key Observations :
- The pyrimidine core in the target compound may enhance electron-deficient character compared to pyridine analogs, influencing binding to kinase ATP pockets .
- Methyl groups (e.g., at position 2 in pyrimidine) improve lipophilicity and metabolic stability, whereas methylthio substituents (as in ) enhance sulfur-mediated interactions with cysteine residues in enzymes .
Reactivity Trends :
Anticancer and Anti-inflammatory Profiles
Biological Activity
N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an imidazole ring and a pyrimidine moiety attached to a benzene diamine framework. Its molecular formula is with a molecular weight of approximately 266.30 g/mol. This structural composition suggests potential interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Imidazole Ring : Reaction of suitable precursors under acidic or basic conditions.
- Pyrimidine Integration : Utilizing pyrimidine derivatives that can be synthesized via cyclization methods.
- Benzene Diamine Attachment : Final coupling reactions to form the complete structure.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing imidazole and pyrimidine rings have shown selective inhibitory effects on tumor-associated carbonic anhydrases (CAs), specifically isoforms IX and XII, which are implicated in tumor growth and metastasis.
| Compound | Target Enzyme | Inhibition IC50 (µM) |
|---|---|---|
| Compound A | hCA IX | 0.32 |
| Compound B | hCA IX | 0.72 |
| This compound | TBD | TBD |
Note: The specific IC50 values for this compound are yet to be determined in published studies.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : By binding to the active site of carbonic anhydrases, it potentially disrupts their function in pH regulation and bicarbonate transport within tumor cells.
- Cell Cycle Arrest : Similar compounds have been noted to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have documented the efficacy of imidazole-containing compounds in preclinical models:
- Study on Antitumor Activity : In vitro assays demonstrated that derivatives inhibited cell proliferation in various cancer cell lines (e.g., MCF7 breast cancer cells), with mechanisms involving both apoptosis induction and cell cycle disruption.
- In Vivo Efficacy : Animal studies indicated that treatment with related compounds resulted in significant tumor size reduction compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
